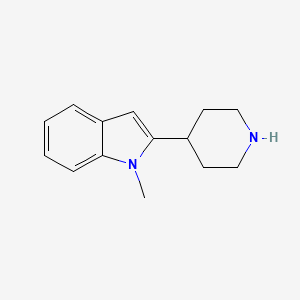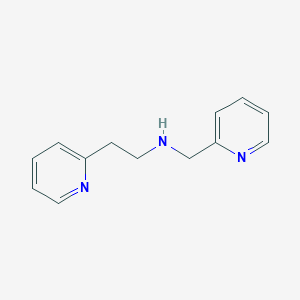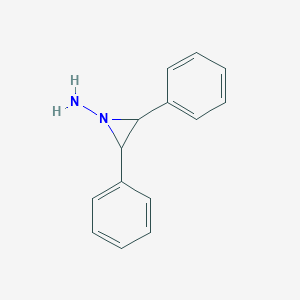
2,3-Diphenylaziridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylaziridin-1-amine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylaziridin-1-amine typically involves the reaction of diphenylamine with ethylene oxide under basic conditions. This reaction proceeds via the formation of an intermediate aziridinium ion, which subsequently undergoes ring closure to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridinium ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Diphenylaziridin-1-amine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylaziridin-1-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in therapeutic applications .
Comparación Con Compuestos Similares
Aziridine: A simpler aziridine compound without phenyl groups.
2-Phenylaziridine: Contains one phenyl group attached to the aziridine ring.
3-Phenylaziridine: Contains one phenyl group attached to the aziridine ring at a different position.
Comparison: The phenyl groups also contribute to its ability to form stable complexes with biomolecules, making it more versatile in biological and medicinal research .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2,3-diphenylaziridin-1-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2 |
Clave InChI |
GXDYVAZATOFPPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
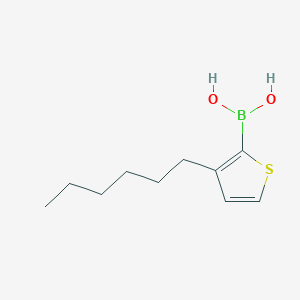
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
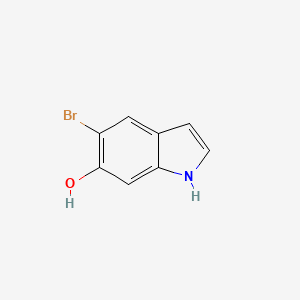
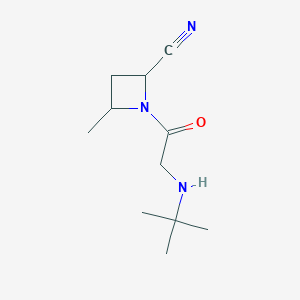

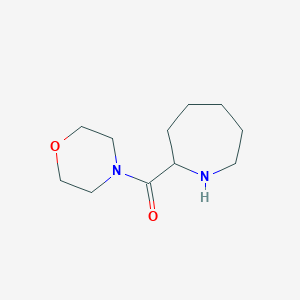

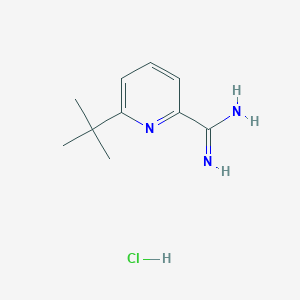
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
